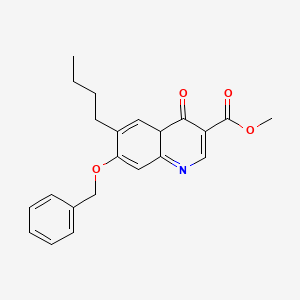

methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate

Description

Propriétés

Formule moléculaire |

C22H23NO4 |

|---|---|

Poids moléculaire |

365.4 g/mol |

Nom IUPAC |

methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate |

InChI |

InChI=1S/C22H23NO4/c1-3-4-10-16-11-17-19(23-13-18(21(17)24)22(25)26-2)12-20(16)27-14-15-8-6-5-7-9-15/h5-9,11-13,17H,3-4,10,14H2,1-2H3 |

Clé InChI |

MBNMXALQYHWOAC-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=CC2C(=NC=C(C2=O)C(=O)OC)C=C1OCC3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate involves several steps:

Preparation of 3-(3-benzyloxy-4-butylphenylamino)-2-cyanoacrylic acid ethyl ester: This is achieved by reacting 4-butyl-3-benzyloxyaniline with 2-cyano-3-methoxyacrylic acid ethyl ester at 30-35°C for 8 hours.

Cyclization to form 7-benzyloxy-6-butyl-4-cyano-3-cyanoquinoline: The intermediate is then cyclized using triethyl phosphate at 120°C for 10 hours.

Formation of the final product: The cyclized product is treated with methanol and hydrochloric acid, followed by heating to 45°C and then refluxing to yield this compound.

Analyse Des Réactions Chimiques

Methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate undergoes various chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: It can be reduced to form different quinoline derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenylmethoxy group, to form various substituted quinolines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives.

Biology: The compound is studied for its anticoccidial properties and its effects on parasitic organisms.

Medicine: It is explored for its potential use in treating parasitic infections in animals.

Mécanisme D'action

The mechanism of action of methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate involves the inhibition of mitochondrial electron transport in coccidia. This inhibition disrupts the energy production in the parasites, preventing their growth and reproduction . The compound specifically targets the electron transport chain in the mitochondria of the parasites, leading to their eventual death.

Comparaison Avec Des Composés Similaires

Methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate is unique due to its specific structure and potent anticoccidial activity. Similar compounds include:

Decoquinate: Another quinoline derivative used as an anticoccidial agent.

Amprolium: A thiamine analog used to treat coccidiosis.

Clopidol: A pyridinol compound with anticoccidial properties.

These compounds share similar applications but differ in their chemical structures and specific mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.